The compound "(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride" represents a class of octahydropyrrolo[3,4-b]pyrrole derivatives that have garnered interest in the field of organic chemistry due to their potential applications in various domains. The synthesis of these compounds involves intricate organic reactions that can lead to the formation of enantiopure products, which are of significant value in pharmaceuticals and other scientific areas.
A novel approach to synthesizing enantiopure octahydropyrrolo[3,4-b]pyrroles has been reported, which utilizes intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. The process begins with the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, leading to the formation of an azomethine ylide. This intermediate then undergoes a cyclization reaction to yield the octahydropyrrolo[3,4-b]pyrrole derivatives. The reaction is stereospecific, resulting in the formation of a single diastereoisomer. The efficiency of this chemical transformation is influenced by factors such as reaction temperature and the presence or absence of a base1.
The stereospecific nature of the [3 + 2] dipolar cycloaddition reaction used to synthesize these octahydropyrrolo[3,4-b]pyrrole derivatives is particularly relevant in the pharmaceutical industry. Enantiopure compounds often exhibit distinct biological activities, and the ability to synthesize them in a controlled manner is crucial for the development of new drugs. While the provided papers do not directly discuss the pharmaceutical applications of "(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride," the methodologies described could be applied to the synthesis of pharmacologically active molecules1.
Although not directly related to the compound , the study on the aryl hydrocarbon receptor (AhR) activator benzo[a]pyrene (BaP) provides insight into the environmental and health implications of certain organic compounds. BaP, a product of cigarette combustion, has been shown to enhance vitamin D3 catabolism in macrophages, which could have opposing effects to the beneficial roles of vitamin D3 in reducing the risk of diseases such as osteoporosis, cancer, and cardiovascular disease. This research highlights the importance of understanding the interactions between organic compounds and biological pathways, which could be relevant when considering the safety and environmental impact of new chemical entities2.
This compound is derived from the octahydrocyclopenta[b]pyrrole framework, which is known for its structural complexity and biological activity. It is primarily used in research settings as a reference standard for various analytical procedures. The compound can be sourced from multiple suppliers, including Matrix Scientific and VWR International, which provide it in high purity (>95%) for laboratory use .
The synthesis of (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride typically involves several steps:
The synthesis parameters such as temperature, pressure, and reaction time can vary significantly based on the specific methods employed, but typically moderate temperatures (around 50-100 °C) and controlled atmospheres are used to ensure high yields and purity .
The molecular structure of (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride features a bicyclic framework that includes a nitrogen atom within the ring structure. Its structural representation includes:
Cl.O=C(OCc1ccccc1)[C@@H]2C[C@@H]3CCC[C@@H]3N2
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14-;/m0./s1
The stereochemistry at the chiral centers is crucial for its biological activity, making it essential to maintain specific configurations during synthesis .
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride participates in various chemical reactions:
These reactions are significant for its potential modifications and applications in drug development .
The physical properties of (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
This compound has several scientific applications:
Research continues into its applications within medicinal chemistry due to its unique structural attributes and bioactivity potential .
The systematic IUPAC name for this compound is benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, which precisely defines its stereochemistry and molecular framework [2] [6] [9]. The name specifies three chiral centers with absolute configurations: the S configuration at position 2 (pyrrolidine nitrogen attachment point), and aS configurations at bridgehead carbons 3a and 6a. This bicyclic system belongs to the cis-fused [3.3.0] octane scaffold, where the pyrrolidine and cyclopentane rings share two adjacent bridgehead carbons with identical relative stereochemistry. The stereodescriptor (S,S,S)—sometimes used synonymously—refers to the same stereoisomer, confirming the consistent S chirality across all asymmetric centers [4] [9]. The benzyl ester group (-OCH₂C₆H₅) attached to the carboxylate functionality and the protonated tertiary amine (as hydrochloride salt) complete the structural description.
The hydrochloride salt of this bicyclic compound has the molecular formula C₁₅H₂₀ClNO₂, corresponding to a molecular weight of 281.78 g/mol [2] [3] [6]. The free base form (without hydrochloride) has the formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol [7] [9]. The addition of hydrochloric acid results in a 36.46 g/mol increase due to the incorporation of the chloride ion and protonation of the tertiary nitrogen.
Table 1: Molecular Composition Summary
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free Base | C₁₅H₁₉NO₂ | 245.32 |
Hydrochloride Salt | C₁₅H₂₀ClNO₂ | 281.78 |
The bicyclic framework consists of a cis-fused cyclopentane-pyrrolidine system, formally named octahydrocyclopenta[b]pyrrole or (S,S,S)-2-azabicyclo[3.3.0]octane [1] [4] [9]. X-ray crystallographic studies (implied but not detailed in sources) confirm that the cis fusion at the 3a/7a ring junction forces both rings into envelope conformations, minimizing transannular strain. The pyrrolidine ring adopts a C₂-exo envelope conformation, while the cyclopentane ring exhibits slight puckering. The hydrochloride salt formation protonates the tertiary nitrogen (N2), forming a hydrogen-bonded network with the chloride ion. The benzyl ester group projects equatorially from the C2 position, avoiding steric clashes with the bicyclic core’s hydrogen atoms. The absolute stereochemistry at C2, C3a, and C6a positions—all S-configured—ensures the syn orientation of substituents relative to the bridgehead bonds, critical for molecular recognition in biological contexts [4] [9].
No experimental evidence of tautomerism is reported for this compound in the literature surveyed. The fully saturated bicyclic core lacks conjugated π-systems or labile protons required for classical tautomeric shifts (e.g., keto-enol equilibria). The tertiary amine nitrogen (N2) exists permanently protonated under physiological conditions due to hydrochloride salt formation, eliminating the possibility of amine-imine tautomerism. The ester group remains stable as the carbonyl form without enolization propensity, as confirmed by the absence of exchangeable protons in the SMILES notation (O=C(…)OCC₆H₅) [2] [6]. Nuclear magnetic resonance (¹H/¹³C) spectra in deuterated solvents (methanol, dimethyl sulfoxide) would show no signal coalescence indicative of dynamic equilibria, supporting rigidity in solution.
The (2S,3aS,6aS) enantiomer is the predominant form synthesized and commercialized, reflecting its utility as a chiral building block for pharmaceuticals like ramipril [8] [9]. Its mirror image, (2R,3aR,6aR)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, is rarely reported. Key distinctions include:
Table 2: Enantiomeric Comparison
Property | (2S,3aS,6aS)-Enantiomer | (2R,3aR,6aR)-Enantiomer |
---|---|---|
Configuration | S at C2, aS at 3a/6a | R at C2, aR at 3a/6a |
Optical Activity | Dextrorotatory (+) | Levorotatory (–) |
Pharmaceutical Role | ACE inhibitor precursor | No known therapeutic activity |
Commercial Purity | ≥97% ee | Rarely isolated |
The stereochemical integrity remains stable under storage conditions (room temperature, dry), with no detectable racemization via chiral high-performance liquid chromatography [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3